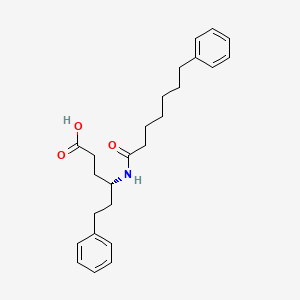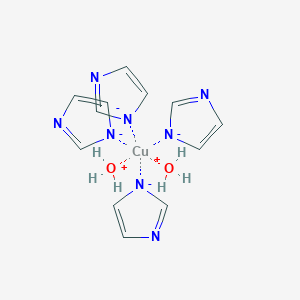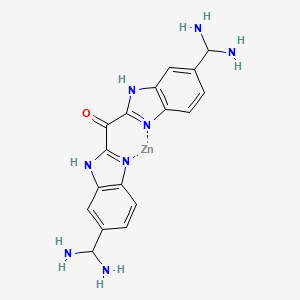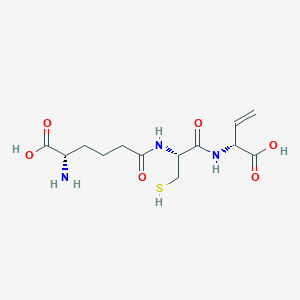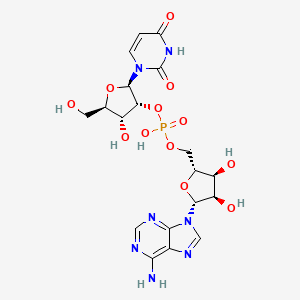
Uridylyl-2'-5'-phospho-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl-2’-5’-Phospho-Adenosine typically involves the coupling of uridine and adenosine monophosphate through a phosphodiester bond. The reaction conditions often require the presence of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester linkage .
Industrial Production Methods
Industrial production of Uridylyl-2’-5’-Phospho-Adenosine may involve large-scale enzymatic synthesis using ribonuclease enzymes to catalyze the formation of the phosphodiester bond. This method ensures high specificity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Uridylyl-2’-5’-Phospho-Adenosine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by ribonucleases, breaking the phosphodiester bond.
Oxidation and Reduction: Although less common, the purine and pyrimidine bases can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of ribonuclease enzymes under mild aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products
Hydrolysis: Produces uridine and adenosine monophosphate.
Oxidation and Reduction: Results in modified nucleotides with altered functional groups.
Aplicaciones Científicas De Investigación
Uridylyl-2’-5’-Phospho-Adenosine has several applications in scientific research:
Biochemistry: Used as a substrate in studies of ribonuclease activity and RNA processing.
Molecular Biology: Serves as a model compound for studying nucleotide interactions and enzymatic mechanisms.
Medicine: Potential applications in drug development and therapeutic interventions targeting RNA-related processes
Mecanismo De Acción
The mechanism of action of Uridylyl-2’-5’-Phospho-Adenosine involves its interaction with ribonuclease enzymes, which recognize and cleave the phosphodiester bond. This interaction is facilitated by specific binding sites on the enzyme that accommodate the nucleotide structure, leading to the hydrolysis of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Uridylyl-2’-5’-Phospho-Guanosine: Another purine ribonucleoside monophosphate with similar structural features.
Uridylyl-2’-5’-Phospho-Cytidine: A pyrimidine ribonucleoside monophosphate with comparable properties.
Uniqueness
Uridylyl-2’-5’-Phospho-Adenosine is unique due to its specific purine-pyrimidine linkage, which provides distinct biochemical properties and interactions compared to other nucleotides. This uniqueness makes it a valuable tool in studying nucleotide interactions and enzymatic processes .
Propiedades
Fórmula molecular |
C19H24N7O12P |
|---|---|
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
Clave InChI |
QARCCHXXGAIRFS-KPKSGTNCSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



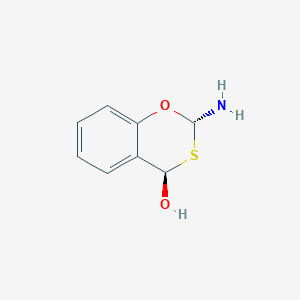
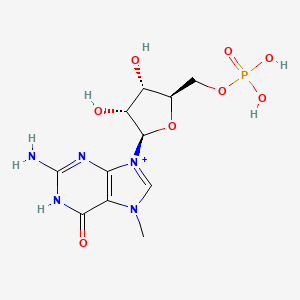


![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide](/img/structure/B10777227.png)
![(2S)-2-[[4-[(3R)-6-(2,4-diamino-6-oxo-1,3-diazinan-5-yl)-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid](/img/structure/B10777235.png)
![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)
![(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate](/img/structure/B10777259.png)
